molecular formula C14H11NO2S2 B609360 4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol CAS No. 1110905-26-4

4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

Cat. No. B609360
CAS RN: 1110905-26-4
M. Wt: 289.36
InChI Key: GPOLRXTYEHGQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTBT is an inhibitor of the proliferation of cancer cells. It induces cell cycle arrest and activates p38 MAPK.

Scientific Research Applications

Molecular Aggregation and Solvent Effects

  • The compound shows varying fluorescence emission in different organic solvents, indicating its potential in spectroscopic studies and material sciences. The study by Matwijczuk et al. (2016) highlights how the fluorescence lifetimes and circular dichroism (CD) spectra of related compounds indicate molecular aggregation processes influenced by the structure of the substituent group (Matwijczuk et al., 2016).

Antimicrobial Properties

  • Compounds with a structure similar to 4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol have been studied for their antibacterial and antifungal activities. A study by Narayana et al. (2006) found that such compounds possess promising antibacterial and antifungal activities against various microorganisms (Narayana et al., 2006).

Photovoltaic Applications

  • The compound's related structures have been explored in the context of polymer photovoltaic devices, as reported by Helgesen et al. (2010). The study investigated the use of such compounds in mixtures with soluble methanofullerenes for photovoltaic applications, indicating potential use in solar energy technologies (Helgesen et al., 2010).

Fluorescence and Molecular Aggregation Effects

  • Further studies on the fluorescence effects in aqueous solutions of related compounds were conducted by Matwijczuk et al. (2018). This research provides insights into how molecular aggregation and charge transfer effects influence fluorescence, suggesting applications in molecular sensing and detection (Matwijczuk et al., 2018).

properties

CAS RN

1110905-26-4

Product Name

4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

Molecular Formula

C14H11NO2S2

Molecular Weight

289.36

IUPAC Name

2-(3-Methylthiophen-2-yl)-4-(3,4-dihydroxyphenyl)thiazole

InChI

InChI=1S/C14H11NO2S2/c1-8-4-5-18-13(8)14-15-10(7-19-14)9-2-3-11(16)12(17)6-9/h2-7,16-17H,1H3

InChI Key

GPOLRXTYEHGQTM-UHFFFAOYSA-N

SMILES

OC1=CC=C(C2=CSC(C3=C(C)C=CS3)=N2)C=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MTBT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Reactant of Route 2
4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Reactant of Route 3
4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Reactant of Route 4
4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Reactant of Route 5
4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
Reactant of Route 6
4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

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